N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound notable for its potential applications in medicinal chemistry. The compound features a thieno[3,2-d]pyrimidine core, which is significant in various biological activities. Its molecular formula is with a molecular weight of approximately 441.54 g/mol.
The synthesis of N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can be achieved through several methods:
The reactions typically require specific catalysts or conditions to promote the formation of the thioamide bond while maintaining the integrity of the pyrimidine structure.
The molecular structure of N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can be represented using various structural formulas:
InChI=1S/C22H27N3O2S/c1-13-8-14(2)10-17(9-13)26-21(28)20-18(6-7-29-20)25-22(26)30-12-19(27)24-16-5-3-4-15(23)11-16/h3-5,8-11H,6-7,12H2,1-2H3,(H,24,27)
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC=C4)F)C
These representations provide insight into the compound's arrangement of atoms and functional groups which are crucial for its biological activity.
Chemical reactions involving N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide often focus on its reactivity as a thioamide:
These reactions are essential for exploring the compound’s potential modifications for enhanced biological activity.
The mechanism of action for N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is not fully elucidated but is believed to involve:
Data supporting these mechanisms typically comes from biological assays that measure changes in enzyme activity or cellular proliferation in response to treatment with the compound.
The physical properties of N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide include:
Chemical properties such as stability under various pH conditions and thermal stability would need further investigation through empirical studies.
N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has potential applications in:
The ongoing research into this compound could yield significant insights into its therapeutic potential and broaden its applications in medicinal chemistry.
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: